molecular formula C11H16F2O2 B3027791 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid CAS No. 1389315-09-6

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B3027791
CAS No.: 1389315-09-6
M. Wt: 218.24
InChI Key: MQWUJRHBDJGUTQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group and two fluorine atoms attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropylmethyl precursor. One common method involves the alkylation of cyclopropylmethyl bromide with a suitable nucleophile, followed by the introduction of the difluorocyclohexane moiety through a series of substitution reactions. The final step involves the carboxylation of the intermediate compound to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms and cyclopropylmethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropylmethyl and difluorocyclohexane groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

  • Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
  • 2-Acetamido-3-cyclopropylpropanoic acid

Uniqueness: 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is unique due to the combination of its cyclopropylmethyl and difluorocyclohexane moieties. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2O2/c12-11(13)5-3-10(4-6-11,9(14)15)7-8-1-2-8/h8H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWUJRHBDJGUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCC(CC2)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176431
Record name Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389315-09-6
Record name Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389315-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
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1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 3
1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 4
1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 5
1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Reactant of Route 6
1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid

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